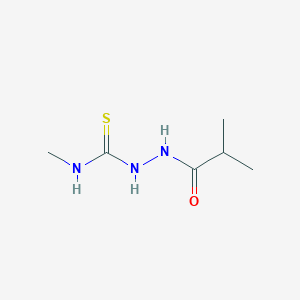
2-isobutyryl-N-methylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isobutyryl-N-methylhydrazinecarbothioamide (IMHC) is a chemical compound that has been studied for its potential applications in scientific research. It is a thiosemicarbazide derivative that has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-isobutyryl-N-methylhydrazinecarbothioamide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. This pathway is responsible for regulating cell death, and when activated, it can lead to the death of cancer cells.
Biochemical and Physiological Effects:
2-isobutyryl-N-methylhydrazinecarbothioamide has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-isobutyryl-N-methylhydrazinecarbothioamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using 2-isobutyryl-N-methylhydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.
Zukünftige Richtungen
There are several future directions for research on 2-isobutyryl-N-methylhydrazinecarbothioamide. One area of research is to further investigate its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, but more research is needed to determine its effectiveness in vivo. Another area of research is to investigate its potential as a treatment for inflammatory diseases. Studies have shown that it exhibits anti-inflammatory and antioxidant properties, but more research is needed to determine its effectiveness in vivo. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Conclusion:
In conclusion, 2-isobutyryl-N-methylhydrazinecarbothioamide is a thiosemicarbazide derivative that has been studied for its potential applications in scientific research. It can be synthesized through a multistep process, and has been found to exhibit interesting biochemical and physiological effects. It has potential as an anti-cancer agent and as a treatment for inflammatory diseases. However, more research is needed to fully understand its mechanism of action and its effectiveness in vivo.
Synthesemethoden
2-isobutyryl-N-methylhydrazinecarbothioamide can be synthesized through a multistep process that involves the reaction of isobutyryl chloride with N-methylhydrazinecarbothioamide. The reaction produces a crude product that can be purified through recrystallization using a solvent such as ethanol. The final product is a white crystalline powder that is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
2-isobutyryl-N-methylhydrazinecarbothioamide has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. One of the areas of research that 2-isobutyryl-N-methylhydrazinecarbothioamide has been studied for is its potential as an anti-cancer agent. Studies have shown that 2-isobutyryl-N-methylhydrazinecarbothioamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-methyl-3-(2-methylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-4(2)5(10)8-9-6(11)7-3/h4H,1-3H3,(H,8,10)(H2,7,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIPEUWANDQQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054246.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B6054247.png)
![4-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054248.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6054249.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6054255.png)

![ethyl 3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6054266.png)
![N-({1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6054271.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B6054277.png)
![2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)
![7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054288.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6054311.png)
![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)
